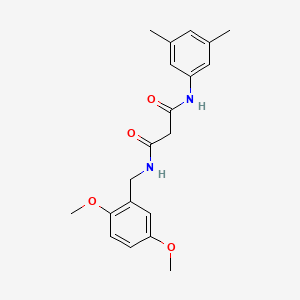![molecular formula C21H16N4O3 B3925091 7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925091.png)
7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol
Vue d'ensemble
Description
7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as Nitroquipazine, is a chemical compound that belongs to the quinoline family. It is a potent and selective inhibitor of serotonin transporter (SERT), which is a protein responsible for the reuptake of serotonin in the brain. Nitroquipazine has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and Parkinson's disease. In
Mécanisme D'action
7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinolne selectively inhibits the reuptake of serotonin by binding to the SERT protein, which is responsible for the removal of serotonin from the synaptic cleft. By blocking this process, 7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinolne increases the concentration of serotonin in the brain, which in turn leads to an improvement in mood, cognition, and motor function.
Biochemical and Physiological Effects:
7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinolne has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of neuroplasticity, and the regulation of gene expression. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinolne has several advantages for lab experiments, including its high potency and selectivity for the SERT protein, which allows for precise modulation of serotonin levels in the brain. However, it also has some limitations, including its potential toxicity and side effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinolne, including the exploration of its potential therapeutic applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on neuroplasticity and gene expression. Finally, the development of more selective and less toxic analogs of 7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinolne may lead to the discovery of even more potent and effective drugs for the treatment of neurological disorders.
Applications De Recherche Scientifique
7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinolne has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Several preclinical and clinical studies have shown that 7-[(2-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinolne exhibits antidepressant, anxiolytic, and anti-Parkinsonian effects by selectively inhibiting the reuptake of serotonin in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
7-[(2-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-16(11-10-14-6-5-13-23-19(14)21)20(24-18-9-3-4-12-22-18)15-7-1-2-8-17(15)25(27)28/h1-13,20,26H,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFHRDKEEYAVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethyl-5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3925009.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B3925016.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925023.png)
![N-(3-methoxyphenyl)-N'-(5-{[(3-methylbenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3925027.png)
![7-[(4-ethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3925032.png)
![7-{1,3-benzodioxol-5-yl[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B3925040.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3925056.png)
![6-(5-methyl-2-thienyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925066.png)
![5-{5-chloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3925076.png)
![[10-bromo-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B3925081.png)
![2-{4-chloro-3-[(phenylacetyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B3925095.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3925101.png)
![methyl (2S,4S)-1-methyl-4-{[(4-methyl-2-oxoquinolin-1(2H)-yl)acetyl]amino}pyrrolidine-2-carboxylate](/img/structure/B3925110.png)